-rhenium](/img/structure/B15132556.png)
(OC-6-33)-tricarbonyl[5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2](1,10-phenanthroline-kappaN1,kappaN10)-rhenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium is a complex organometallic compound featuring rhenium as the central metal atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium typically involves the coordination of rhenium with 1,10-phenanthroline and 5-(4-ethynylphenyl)-2H-tetrazole ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the rhenium center. The process generally includes the following steps:
Preparation of Ligands: Synthesis of 1,10-phenanthroline and 5-(4-ethynylphenyl)-2H-tetrazole.
Coordination Reaction: Mixing the ligands with a rhenium precursor, such as rhenium tricarbonyl chloride, in an appropriate solvent like dichloromethane or acetonitrile.
Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
化学反应分析
Types of Reactions
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium undergoes various chemical reactions, including:
Oxidation: The rhenium center can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: The compound can be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction typically results in lower oxidation state species.
科学研究应用
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a bioimaging agent due to its luminescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the development of advanced materials with unique electronic and photophysical properties.
作用机制
The mechanism by which (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium exerts its effects involves its interaction with molecular targets such as DNA or proteins. The compound’s luminescent properties allow it to be used in bioimaging, where it binds to specific cellular components and emits light upon excitation. In medicinal applications, it may induce apoptosis in cancer cells by interacting with cellular pathways and disrupting normal cellular functions.
相似化合物的比较
Similar Compounds
- (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium
- (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium
Uniqueness
What sets (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium apart from similar compounds is its unique combination of ligands, which confer specific electronic and steric properties. This makes it particularly effective in certain catalytic and medicinal applications where other compounds may not perform as well.
属性
分子式 |
C24H13N6O3Re-3 |
|---|---|
分子量 |
619.6 g/mol |
IUPAC 名称 |
carbon monoxide;5-(4-ethynylphenyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene;1,10-phenanthroline-1,10-diide;rhenium |
InChI |
InChI=1S/C12H8N2.C9H5N4.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-2-7-3-5-8(6-4-7)9-10-12-13-11-9;3*1-2;/h1-8H;1,3-6H;;;;/q-2;-1;;;; |
InChI 键 |
VRMGQOJKIYDFJN-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C2=N[N-]N=N2.[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Re] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
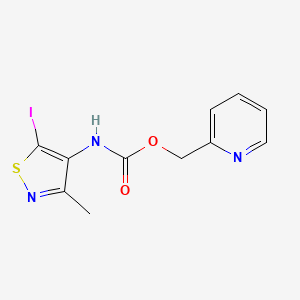
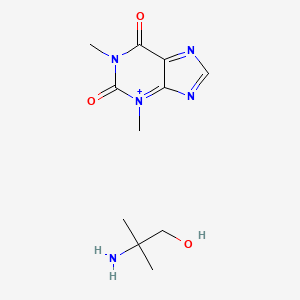
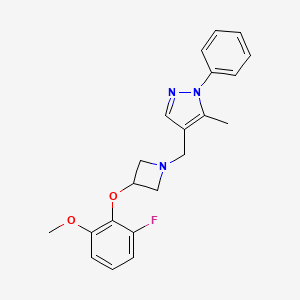

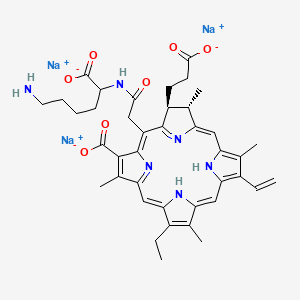


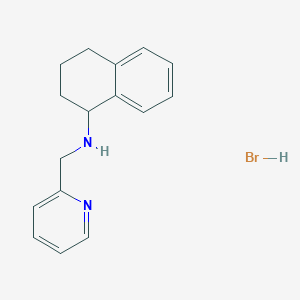
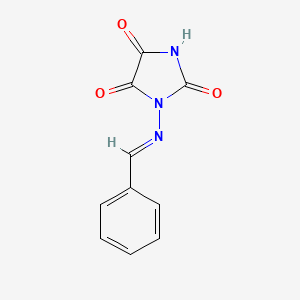
![(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B15132554.png)
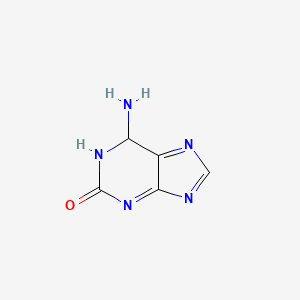
![N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B15132569.png)
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)
